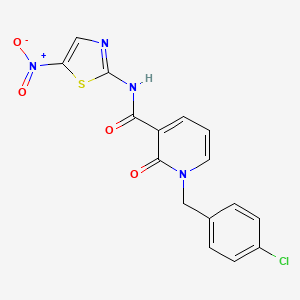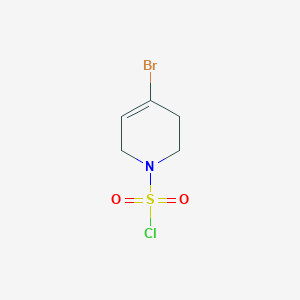![molecular formula C17H17N5O6 B2676057 Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate CAS No. 478246-52-5](/img/structure/B2676057.png)
Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a nitro group, a piperazine ring, and a benzoate ester, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Piperazine Substitution: The nitrated methyl benzoate is then reacted with 3-nitropyridin-2-yl piperazine under basic conditions to form the desired product. This step often requires a solvent like dichloromethane and a base such as triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines under catalytic hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Reduction: Formation of 3-amino-4-[4-(3-aminopyridin-2-yl)piperazin-1-yl]benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoic acid.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for designing new drugs. Its piperazine moiety is commonly found in many pharmaceuticals, indicating possible applications in developing treatments for neurological disorders or infections.
Industry
Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action for Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro groups could undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]benzoate
- Methyl 4-(3-nitropyridin-2-yl)benzoate
Uniqueness
Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate is unique due to the presence of both nitro and piperazine groups attached to a benzoate ester. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds.
Conclusion
This compound is a multifaceted compound with significant potential in various scientific and industrial fields. Its synthesis, reactivity, and applications make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6/c1-28-17(23)12-4-5-13(15(11-12)22(26)27)19-7-9-20(10-8-19)16-14(21(24)25)3-2-6-18-16/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKIFCZBPICIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline](/img/structure/B2675974.png)
![3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2675976.png)
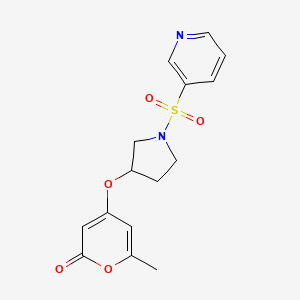


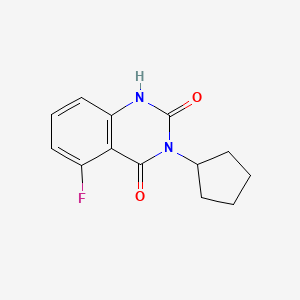

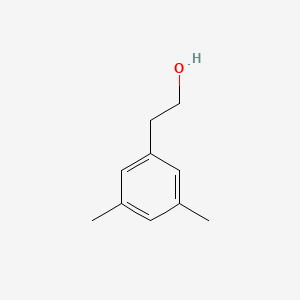
![Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate](/img/structure/B2675986.png)
![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2675990.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2675991.png)
